molecular formula C19H24O9 B12064106 Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B12064106
M. Wt: 396.4 g/mol
InChI Key: IANFTPYXWSWHOA-UHFFFAOYSA-N
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Description

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of glucopyranoside, modified with methoxybenzylidene and acetyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranoside ring. The methoxybenzylidene group is introduced through a benzylidene acetal formation reaction, which requires acidic conditions. The acetyl groups are then added via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: The acetyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylidene and acetyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside
  • Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzyl-alpha-D-galactopyranoside

Uniqueness

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific combination of methoxybenzylidene and acetyl groups, which confer distinct chemical and physical properties. These modifications can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it valuable for various applications.

Properties

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

[7-acetyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C19H24O9/c1-10(20)25-16-15-14(27-19(23-4)17(16)26-11(2)21)9-24-18(28-15)12-5-7-13(22-3)8-6-12/h5-8,14-19H,9H2,1-4H3

InChI Key

IANFTPYXWSWHOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC

Origin of Product

United States

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